molecular formula C9H15ClNOP B2423599 (3-Dimethylphosphorylphenyl)methanamine;hydrochloride CAS No. 2344679-97-4

(3-Dimethylphosphorylphenyl)methanamine;hydrochloride

Cat. No.: B2423599
CAS No.: 2344679-97-4
M. Wt: 219.65
InChI Key: YBGPLZHEGKVNRI-UHFFFAOYSA-N
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Description

(3-Dimethylphosphorylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2P. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

A paper titled “Synthesis, Structure and Spectroscopy of Two Structurally Related Hydrogen Bonded Compounds in the dpma/HClO4 System; dpma (dimethylphosphoryl)methanamine” discusses the synthesis and structure of a similar compound . This could provide a basis for future research and applications of “(3-Dimethylphosphorylphenyl)methanamine;hydrochloride”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Dimethylphosphorylphenyl)methanamine;hydrochloride typically involves the reaction of 3-(dimethylphosphoryl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylmethanamines.

Mechanism of Action

The mechanism of action of (3-Dimethylphosphorylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amine group can also interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (3-Dimethylphosphorylphenyl)methanamine
  • (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride

Comparison: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity due to the influence of the hydrochloride group.

Properties

IUPAC Name

(3-dimethylphosphorylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP.ClH/c1-12(2,11)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPLZHEGKVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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